Ethyl 4-ethoxy-3-fluorobenzoate
Description
Ethyl 4-ethoxy-3-fluorobenzoate is an aromatic ester with the molecular formula C₉H₉FO₃ (molecular weight: 184.16 g/mol). It features an ethoxy group at the para position and a fluorine atom at the meta position on the benzoate ring. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. Key identifiers include CAS 369-30-2 (though conflicting CAS numbers like 864178-57-4 and 100848-70-2 are noted in sources, requiring verification). Its physicochemical properties include a boiling point that remains unspecified in available data, and it is classified under hazard codes H315, H319, and H335 (irritant).
Properties
IUPAC Name |
ethyl 4-ethoxy-3-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWERWZAJZBTBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741382 | |
| Record name | Ethyl 4-ethoxy-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864178-57-4 | |
| Record name | Ethyl 4-ethoxy-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-ethoxy-3-fluorobenzoate is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.
The synthesis of this compound typically involves the reaction of 4-ethoxy-3-fluorobenzoic acid with ethanol, often utilizing a strong acid catalyst like sulfuric acid. This process can be carried out under reflux conditions to ensure complete conversion to the ester. The general reaction scheme is as follows:
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties . Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. The presence of the ethoxy and fluorine groups is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent.
Anticancer Potential
Recent research has explored the anticancer potential of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting a possible mechanism involving the disruption of cell cycle progression or induction of apoptosis. The fluorine atom may play a crucial role in enhancing binding affinity to specific molecular targets involved in cancer cell signaling pathways .
Study 1: Antimicrobial Activity Assessment
A study conducted by researchers at a prominent university evaluated the antimicrobial activity of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating significant antimicrobial efficacy.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Study 2: Anticancer Activity in Cell Lines
In another study, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific proteins or enzymes within microbial or cancerous cells. The fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with hydrophobic regions of target proteins. Additionally, the ethoxy group may facilitate hydrogen bonding with active sites, further enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 4-ethoxy-3-fluorobenzoate with analogous esters, focusing on substituent effects, molecular properties, and applications:
Key Observations:
- Substituent Position and Size : Ethyl 3-fluoro-4-methoxybenzoate (CAS 170645-87-1) differs only in alkoxy chain length (methoxy vs. ethoxy), reducing lipophilicity compared to the reference compound. Positional isomers like Methyl 4-fluoro-3-methoxybenzoate (CAS 74385-37-8) exhibit distinct electronic effects due to altered substituent orientation.
- Halogen Effects : Bromine in Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (CAS 872593-29-8) increases molar mass and reactivity, making it suitable for nucleophilic substitutions. In contrast, fluorine’s electronegativity enhances stability and bioactivity in pharmaceutical intermediates.
- Structural Complexity : Compounds like 2-(4-ethylphenyl)-2-oxoethyl 4-fluorobenzoate (CAS 524042-93-1) demonstrate how bulky substituents impact solubility and synthetic yield, as seen in related syntheses (e.g., 45% yield for a bicyclic amine derivative in ).
Notes and Discrepancies
- CAS Number Conflicts : this compound is listed under multiple CAS numbers (369-30-2, 864178-57-4, 100848-70-2). Researchers must verify CAS identifiers through authoritative databases like PubChem (ID 592848).
- Synthetic Challenges : Bulkier derivatives (e.g., bicyclic amines in ) often require optimized conditions due to steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
